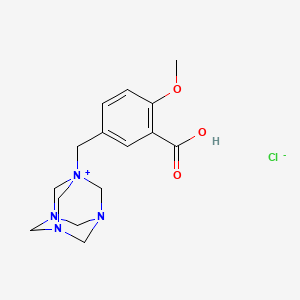

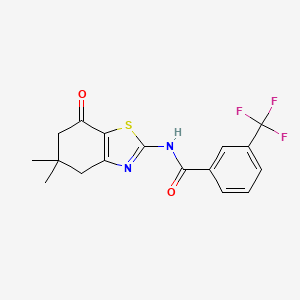

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BZTA and has been synthesized using various methods.

Scientific Research Applications

Thiazolidinones in Cancer Research

Thiazolidinone derivatives have been explored for their potential carcinogenicity and anticancer properties. A study focusing on thiophene analogues of known carcinogens synthesized thiophene derivatives, including N-(5-phenylthiophen-2-yl)acetamide, and evaluated them for potential carcinogenicity. These compounds, including the structurally similar 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, may offer insights into the design of new anticancer agents by examining their in vitro and in vivo activities (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact and Degradation

The environmental degradation and biotoxicity of acetamide derivatives have been studied, highlighting the transformation pathways and potential environmental impacts of these compounds. Research in this area focuses on advanced oxidation processes to degrade such compounds, shedding light on the environmental fate of related thiazolidinone derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Applications

2,4-Thiazolidinediones, a class to which this compound is structurally related, have been extensively reviewed for their role as PTP 1B inhibitors, which are crucial in the management of Type 2 Diabetes Mellitus (T2DM). These studies provide a foundation for exploring 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide in the context of diabetes research, potentially leading to the development of new therapeutic agents (Verma, Yadav, & Thareja, 2019).

Antimicrobial and Antitumor Agents

The thiazolidinedione nucleus has been incorporated into a wide range of compounds exhibiting antimicrobial, anticancer, and antidiabetic activities. This versatility underscores the potential of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide to serve as a scaffold for developing new drugs with similar properties. The structural modifications and pharmacological evaluations of thiazolidinedione derivatives offer insights into designing molecules with enhanced activity and selectivity (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Synthetic and Structural Developments

Research on thiazolidinones also encompasses synthetic methodologies and structural properties, aiming to improve the pharmacokinetic profiles and therapeutic potentials of these compounds. Studies on novel synthetic routes and structural analyses contribute to a deeper understanding of how modifications to the thiazolidinone core can influence biological activity and stability. This research is crucial for the development of next-generation thiazolidinone-based therapeutics with improved efficacy and safety profiles (Issac & Tierney, 1996).

properties

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-7-5-6-10-15(13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOKCINFMFZKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)

![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)

![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)

![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)

![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)

![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)

![2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2382875.png)